molecular formula C9H9FN2O2 B2971236 (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide CAS No. 1846567-77-8

(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B2971236
CAS No.: 1846567-77-8
M. Wt: 196.181
InChI Key: FRHLSDMTCUCUBU-UHFFFAOYSA-N
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Description

(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom. The specific structure of this compound includes a fluorine atom and a methyl group attached to a benzene ring, making it a substituted phenyl oxime.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme mechanisms involving oxime groups.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of agrochemicals or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 5-fluoro-2-methylaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime by reaction with hydroxylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its oxime group, forming covalent or non-covalent interactions. The fluorine and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-methylphenyl)-2-(N-hydroxyimino)acetamide
  • (2E)-N-(5-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
  • (2E)-N-(5-fluoro-2-ethylphenyl)-2-(N-hydroxyimino)acetamide

Uniqueness

The presence of the fluorine atom in (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can significantly alter its chemical properties, such as its reactivity and binding interactions, compared to similar compounds without the fluorine substitution.

Properties

IUPAC Name

(2E)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLSDMTCUCUBU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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